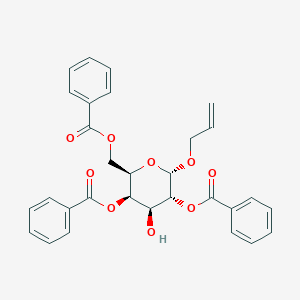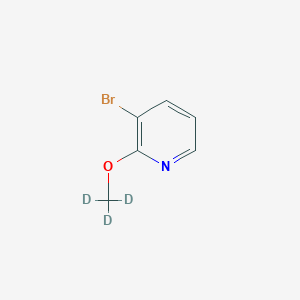
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2 and a molecular weight of 335.27 . This compound is known for its unique structure, which includes a phenylpiperazine moiety, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
The synthesis of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is used in studies involving receptor binding and neurotransmitter activity due to its phenylpiperazine structure.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making the compound valuable in neuropharmacological research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine moiety and is used in antimicrobial research.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds are known for their antifungal and antitumor activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5: This compound exhibits inhibitory activity against certain enzymes and is used in biochemical assays.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, making it a valuable tool in various fields of research.
Eigenschaften
Molekularformel |
C15H24Cl2N2O2 |
|---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
ethyl 3-(4-phenylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)8-9-16-10-12-17(13-11-16)14-6-4-3-5-7-14;;/h3-7H,2,8-13H2,1H3;2*1H |
InChI-Schlüssel |
QQYFRKJOOYMEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)


![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)





